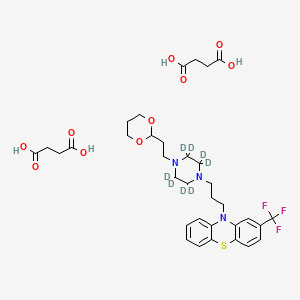
Oxaflumazine-d8 Succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxaflumazine-d8 Succinate is a deuterium-labeled analogue of Oxaflumazine Succinate. It is a compound with the molecular formula C26H32D8F3N3O2S•2(C4H8O4) and a molecular weight of 755.87 . This compound is primarily used for research purposes, particularly in the field of proteomics .
Analyse Des Réactions Chimiques
Oxaflumazine-d8 Succinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Oxaflumazine-d8 Succinate has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and kinetics. In biology, it is employed in proteomics research to study protein interactions and functions. In medicine, this compound is used as a reference compound in pharmacokinetic studies to understand the metabolism and distribution of drugs. Additionally, it has applications in the industry for the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of Oxaflumazine-d8 Succinate involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it is used to trace and quantify the metabolic pathways of drugs. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development and research .
Comparaison Avec Des Composés Similaires
Oxaflumazine-d8 Succinate is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include Oxaflumazine Succinate, which is the non-deuterated form, and other deuterium-labeled analogues used in pharmacokinetic studies. The deuterium labeling provides enhanced stability and allows for more precise tracing of metabolic pathways compared to non-deuterated compounds .
Propriétés
Formule moléculaire |
C34H44F3N3O10S |
|---|---|
Poids moléculaire |
751.8 g/mol |
Nom IUPAC |
butanedioic acid;10-[3-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C26H32F3N3O2S.2C4H6O4/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25;2*5-3(6)1-2-4(7)8/h1-2,5-8,19,25H,3-4,9-18H2;2*1-2H2,(H,5,6)(H,7,8)/i13D2,14D2,15D2,16D2;; |
Clé InChI |
GGEQGDSOSYWSPU-HPZFCIHTSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])([2H])[2H])CCC5OCCCO5)([2H])[2H])[2H].C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O |
SMILES canonique |
C1COC(OC1)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)
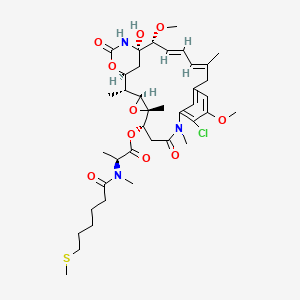
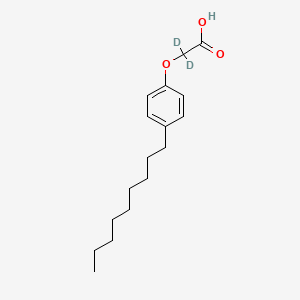
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)
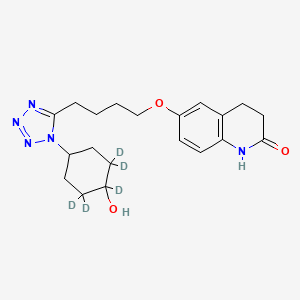

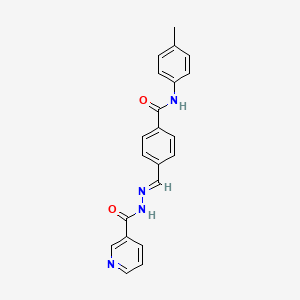
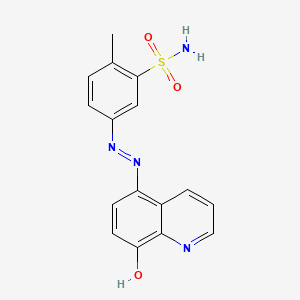
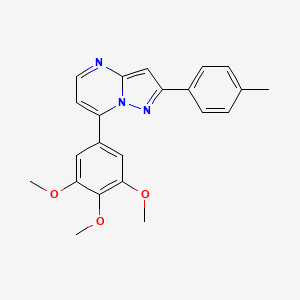

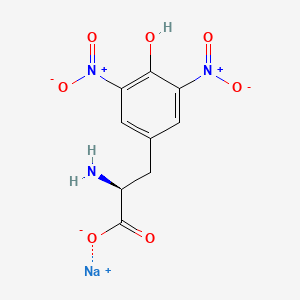
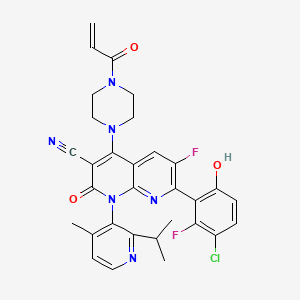
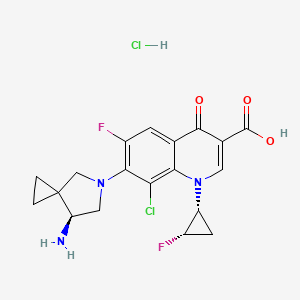
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)
